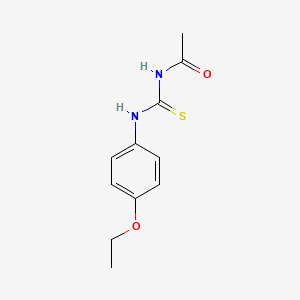

3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA

CAS No.: 36997-72-5

Cat. No.: VC7227012

Molecular Formula: C11H14N2O2S

Molecular Weight: 238.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36997-72-5 |

|---|---|

| Molecular Formula | C11H14N2O2S |

| Molecular Weight | 238.31 |

| IUPAC Name | N-[(4-ethoxyphenyl)carbamothioyl]acetamide |

| Standard InChI | InChI=1S/C11H14N2O2S/c1-3-15-10-6-4-9(5-7-10)13-11(16)12-8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,14,16) |

| Standard InChI Key | CUODKVSCZLUMEE-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=S)NC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Spectral and Crystallographic Data

In related thioureas, ¹H NMR spectra typically show distinct resonances for aromatic protons (δ 6.8–7.5 ppm), thiourea NH groups (δ 9.5–11.5 ppm), and acetyl methyl groups (δ 2.1–2.5 ppm) . For example, 1-benzoyl-3-(4-methoxyphenyl)thiourea displays a carbonyl (C=O) stretch at 1,680 cm⁻¹ in FTIR, while the thiourea C=S bond appears near 1,250 cm⁻¹ . X-ray crystallography of similar structures reveals bond lengths of 1.36 Å for C=S and 1.23 Å for C=O, with dihedral angles between aryl and thiourea planes ranging from 15–25° .

Synthesis and Reaction Kinetics

Synthetic Routes

Thiourea derivatives are commonly synthesized via nucleophilic addition of amines to isothiocyanates or through condensation reactions. For 3-acetyl-1-(4-ethoxyphenyl)thiourea, a plausible route involves:

-

Step 1: Reaction of 4-ethoxyaniline with acetyl chloride to form N-(4-ethoxyphenyl)acetamide.

-

Step 2: Treatment with thiophosgene to generate the corresponding isothiocyanate intermediate.

-

Step 3: Condensation with ammonia or a primary amine to yield the target thiourea .

Microwave-assisted synthesis, as demonstrated for glucose-conjugated thioureas, could enhance reaction efficiency, reducing time from hours to minutes .

Kinetic Behavior

Kinetic studies of analogous reactions, such as 3-chloroacetylacetone with p-ethoxyphenyl thiourea, follow second-order kinetics with rate constants (k) of 1.2 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C in ethanol . Activation parameters include:

-

ΔH‡ = 45.6 kJ/mol

-

ΔS‡ = −120 J mol⁻¹ K⁻¹

These values suggest a concerted mechanism with a highly ordered transition state .

Thiourea derivatives exhibit moderate to strong inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer’s disease therapy. For instance, 1-benzoyl-3-(4-methoxyphenyl)thiourea shows 74.3% AChE inhibition at 100 µg/mL, comparable to the reference drug donepezil . Structural features such as electron-donating substituents (e.g., methoxy, ethoxy) enhance activity by improving solubility and target binding .

Antioxidant Activity

In DPPH radical scavenging assays, substituted thioureas demonstrate IC₅₀ values of 28–45 µg/mL, with activity correlating to the presence of aryl electron-donating groups . The ethoxy group in 3-acetyl-1-(4-ethoxyphenyl)thiourea may similarly stabilize radical intermediates, though experimental validation is needed.

Physicochemical Properties and Stability

Solubility and Partitioning

Thioureas with hydrophobic aryl groups (e.g., 4-ethoxyphenyl) typically show:

-

Water solubility: <0.1 mg/mL

-

LogP (octanol/water): ~2.5–3.0

These properties suggest moderate blood-brain barrier permeability, a critical factor for CNS-targeted drugs .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds reveals melting points between 160–180°C, with decomposition onset near 250°C . Thermogravimetric analysis (TGA) indicates 5% mass loss at 120°C, attributable to solvent evaporation .

Computational and Molecular Modeling Insights

Density Functional Theory (DFT) Studies

Geometry optimization of 1-benzoyl-3-(4-methoxyphenyl)thiourea at the B3LYP/6-31G(d) level shows:

-

HOMO-LUMO gap: 4.2 eV

-

Molecular electrostatic potential (MEP): Negative charge localized on sulfur and oxygen atoms .

These results predict nucleophilic attack at the thiourea sulfur and electrophilic reactivity at the acetyl carbonyl .

Docking Simulations

AutoDock Vina simulations reveal binding affinities (−8.5 to −9.2 kcal/mol) between thioureas and AChE’s peripheral anionic site, driven by π-π stacking with Trp286 and hydrogen bonds to Ser293 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume